N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

Catalog No.
S3011308
CAS No.
924824-25-9
M.F
C17H14N2O2S
M. Wt
310.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZO...

CAS Number

924824-25-9

Product Name

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

IUPAC Name

[4-(3,4-dihydro-2H-chromene-3-carbonylamino)phenyl] thiocyanate

Molecular Formula

C17H14N2O2S

Molecular Weight

310.37

InChI

InChI=1S/C17H14N2O2S/c18-11-22-15-7-5-14(6-8-15)19-17(20)13-9-12-3-1-2-4-16(12)21-10-13/h1-8,13H,9-10H2,(H,19,20)

InChI Key

CVNHZPLYTOJUPJ-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N

Solubility

not available

Antimicrobial Activity in Medicinal Chemistry

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary: The compound’s antimicrobial activity makes it a promising candidate for developing novel drugs. Researchers have synthesized derivatives containing sulfonamide moieties conjugated with acetamide fragments. These derivatives exhibit potent antimicrobial properties.

Experimental Procedures:

    Design and Synthesis: A new series of 2-(arylamino)acetamides and N-arylacetamides containing sulfonamide moieties were designed and synthesized.

    Characterization: The synthesized compounds were characterized using spectroscopic techniques (e.g., FT-IR, NMR).

    Antimicrobial Screening: The compounds were tested against various bacterial and fungal strains.

    Molecular Docking: A molecular docking study was performed to understand the mode of action. The compounds showed good binding interactions with the active sites of dihydrofolate reductase (DHFR).

Results:

Dihydro-2H-Benzo[h]chromen-2-ones as Biologically Active Scaffolds

Specific Scientific Field: Organic chemistry and drug design.

Summary: The compound serves as a precursor for synthesizing 3,4-dihydro-2H-benzo[h]chromen-2-ones (2H-chromenes). These 2H-chromenes exhibit diverse biological activities.

Experimental Procedures:

    Silver-Catalyzed Ketonization: The synthesis of 2H-chromenes involves ketonization of ortho-alkynylarylketones to form polycarbonyl intermediates.

    Intramolecular Cyclization and Decarboxylation: The polycarbonyl intermediates undergo double intramolecular cyclization and decarboxylation to generate the 2H-chromene scaffold.

Results:

Fluorenone Derivatives

Specific Scientific Field: Organic synthesis and materials science.

Summary: The same precursor used for 2H-chromene synthesis can also yield fluorenone derivatives under acidic conditions.

Experimental Procedures:

    Formation of Indenone Analog: The precursor undergoes a reaction to form indenone analogs.

    Para-Quinone Methide Intermediate: The indenone analogs generate a para-quinone methide intermediate.

    Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to yield fluorenone derivatives.

Results:

N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzopyran core, a carboxamide functional group, and a cyanosulfanyl substituent. The compound's molecular formula is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The benzopyran moiety is known for its diverse biological activities, making derivatives of this structure of significant interest in medicinal chemistry.

The chemical reactivity of N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide can be explored through various synthetic pathways and transformations. Typically, reactions involving this compound may include:

  • Nucleophilic substitutions at the cyanosulfanyl group.
  • Condensation reactions with amines or alcohols to form more complex derivatives.
  • Hydrolysis of the carboxamide group under acidic or basic conditions.

These reactions can be utilized to modify the compound for enhanced biological activity or to explore structure-activity relationships.

Compounds containing the benzopyran structure often exhibit a range of biological activities. For instance, derivatives have shown potential as:

  • Antioxidants: By scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory agents: Through inhibition of pro-inflammatory cytokines.
  • Neuroprotective effects: Some benzopyran derivatives have been studied for their ability to protect neuronal cells from apoptosis.

The specific biological activity of N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide would require empirical testing to establish its efficacy against various biological targets.

The synthesis of N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide can be achieved through several methods:

  • Starting from 4-hydroxycoumarin: This method involves the reaction of 4-hydroxycoumarin with appropriate cyanothio compounds to introduce the cyanosulfanyl group.
  • Cyclization reactions: Utilizing precursors that undergo cyclization to form the benzopyran structure followed by functionalization to introduce the carboxamide.
  • Multi-step synthesis: Involving several reactions including protection-deprotection strategies to obtain the desired compound with high purity.

These methods often rely on established protocols in organic synthesis literature.

N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide and its derivatives may find applications in:

  • Pharmaceutical development: As potential drug candidates targeting various diseases due to their biological properties.
  • Research tools: For studying biochemical pathways and mechanisms involving benzopyran compounds.
  • Agricultural chemistry: As potential agrochemicals with protective properties against pests or diseases.

Interaction studies are crucial for understanding how N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide interacts with biological systems. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing the compound's effects on cell lines or isolated tissues.
  • In vivo studies: Evaluating the pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
6-HydroxybenzopyranHydroxy group on benzopyranAntioxidant
7-MethoxybenzopyranMethoxy substituentAnti-inflammatory
3-HydroxyflavoneFlavonoid structureAnticancer

Uniqueness

N-[4-(Cyanosulfanyl)phenyl]-3,4-dihydro-2H-1-benzopyran-3-carboxamide is unique due to its combination of the cyanosulfanyl group and the specific benzopyran framework, which may enhance its reactivity and biological activity compared to other compounds listed above. This uniqueness could potentially lead to novel therapeutic applications not seen in other similar compounds.

XLogP3

3.3

Dates

Modify: 2023-08-17

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